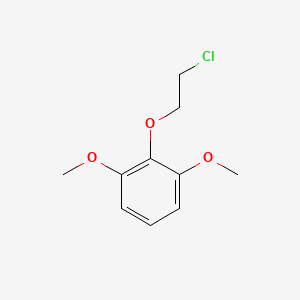

2-(2-Chloroethoxy)-1,3-dimethoxybenzene

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of chloromethane with pyrocatechol to produce 1,2-dimethoxybenzene, as mentioned in one study . Another paper describes the preparation of a complex tris(2-chloroethoxy)iron(III), which suggests that chloroethoxy groups can be introduced into organic molecules and may form complexes with transition metals . These methods could potentially be adapted for the synthesis of "2-(2-Chloroethoxy)-1,3-dimethoxybenzene."

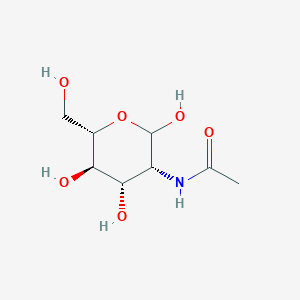

Molecular Structure Analysis

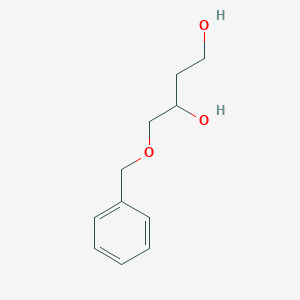

The molecular structure of related compounds, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer, reveals that the orientation of methoxy groups and their interaction with the aromatic system can vary significantly . This information is crucial as it can affect the reactivity and physical properties of the compound. The molecular structure of "2-(2-Chloroethoxy)-1,3-dimethoxybenzene" would likely show similar variations in the orientations of substituents.

Chemical Reactions Analysis

The chemical behavior of similar compounds, such as 2-chloro-1,4-dimethoxybenzene, has been studied in the context of lignin peroxidase-catalyzed oxidation reactions . These studies show that chloroaromatics can participate in radical-mediated reactions and can act as cofactors or mediators in enzymatic processes. The presence of a chloroethoxy group in "2-(2-Chloroethoxy)-1,3-dimethoxybenzene" might also allow it to engage in similar radical reactions or serve as a mediator in catalytic cycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and reactivity. For instance, the presence of electron-donating methoxy groups typically increases the electron density of the aromatic ring, which can influence the compound's reactivity towards electrophiles . The chloroethoxy group might also impart additional polarity to the molecule, affecting its solubility and interaction with solvents . The steric effects of substituents, as seen in the synthesis of sterically hindered phosphino derivatives, can also play a role in the physical properties of the compound .

科学的研究の応用

Oxidation Studies and Catalytic Applications :

- Teunissen et al. (1998) studied the oxidation of 2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB) by lignin peroxidase, revealing the formation of the 2Cl-1,4-DMB cation radical. This study is crucial for understanding the role of such compounds in enzymatic reactions and their potential applications in catalysis (Teunissen et al., 1998).

- In another study, Teunissen and Field (1998) identified 2Cl-1,4-DMB as a superior catalytic cofactor compared to veratryl alcohol for the oxidation of anisyl alcohol by lignin peroxidase, further underscoring its potential in catalytic processes (Teunissen & Field, 1998).

Chemical Synthesis and Characterization :

- Paul, Mohini, and Chadha (1981) worked on the preparation and characterization of tris(2-chloroethoxy)iron(III), highlighting the significance of such compounds in the synthesis of complex chemical structures (Paul, Mohini, & Chadha, 1981).

- Moreau, Finiels, and Meric (2000) investigated the acetylation of dimethoxybenzenes, providing insights into chemical reactions and potential industrial applications of such compounds (Moreau, Finiels, & Meric, 2000).

Molecular Structure Studies :

- Dorofeeva et al. (2010) conducted a study on the molecular structure of 1,3-dimethoxybenzene using gas-phase electron diffraction and quantum chemical calculations, contributing to our understanding of the structural properties of similar compounds (Dorofeeva et al., 2010).

Polymer Science and Materials Chemistry :

- Martínez et al. (1998) explored the electrosynthesis and characterization of poly(1,3-dimethoxybenzene), providing valuable information for the development of new materials in the field of polymer science (Martínez et al., 1998).

Safety And Hazards

将来の方向性

The future directions for the use of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene could involve its application in the synthesis of other chemical compounds. For instance, it could be used as a building block in the synthesis of other organic compounds . Additionally, its potential use in the field of nanotechnology and biotechnology could be explored .

特性

IUPAC Name |

2-(2-chloroethoxy)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLAEVDWQPIZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536004 | |

| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

CAS RN |

24251-50-1 | |

| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)